molecular formula C13H11N3O2 B1604814 Benzoic acid, 4-[(4-aminophenyl)azo]- CAS No. 6925-48-0

Benzoic acid, 4-[(4-aminophenyl)azo]-

Cat. No. B1604814
CAS RN: 6925-48-0
M. Wt: 241.24 g/mol
InChI Key: KJNBDJZDRNLJJG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(4-aminophenyl)azo]- (also known as 4-(p-Aminophenylazo)benzoic acid) is an organic compound belonging to the group of azo dyes. It has a photo-isomerizable nature and can be synthesized by reacting p-aminobenzoic acid with nitrosobenzene . The compound exhibits a faintly pleasant odor due to the presence of the aromatic ring.

Synthesis Analysis

Benzoic acid, 4-[(4-aminophenyl)azo]- can be synthesized by reacting p-aminobenzoic acid with nitrosobenzene . This reaction forms an azobenzene derivative with the characteristic azo (-N=N-) linkage.

Molecular Structure Analysis

The molecular formula of Benzoic acid, 4-[(4-aminophenyl)azo]- is C13H11N3O2, with a molecular weight of 241.24 g/mol. The compound contains an azo group (N=N) and a carboxylic acid functional group. The crystal structure is monoclinic .
  • Chemical Reactions Analysis

    • OH Radical Reaction : In atmospheric water droplets, the potential barriers for elementary addition reactions of Benzoic acid with OH radicals are lower than those for abstraction reactions. The products include stable compounds like 6-hydroxybenzoic acid (6-HBA) and 4,6-dihydroxybenzoic acid (4,6-DHBA) .
    • NO3 and SO4 Radical Reactions : The initiation reactions of OH radicals and Benzoic acid are exothermic, while the abstraction reactions of NO3 and SO4 radicals are endothermic processes .
  • Scientific Research Applications

    Anticancer Applications

    Para-aminobenzoic acid (PABA) compounds have shown potential as therapeutic agents in future clinical trials for cancer treatment . The unique features of PABA make it a strong candidate for inclusion in a massive chemical database of molecules having drug-like effects .

    Anti-Alzheimer’s Applications

    PABA compounds have been observed to have anti-Alzheimer’s properties . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .

    Antibacterial Applications

    PABA compounds have demonstrated antibacterial properties . These compounds could potentially be used as therapeutic agents in the treatment of bacterial infections .

    Antiviral Applications

    PABA compounds have shown antiviral properties . They could potentially be used in the development of antiviral drugs .

    Antioxidant Applications

    PABA compounds have been observed to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

    Anti-inflammatory Applications

    PABA compounds have demonstrated anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions .

    Anesthetic Applications

    Drugs incorporating PABA have shown diverse therapeutic effects, including local anesthetic effects .

    Anti-tuberculosis Applications

    PABA-based drugs have also shown anti-tuberculosis effects . This suggests potential applications in the treatment of tuberculosis .

    Safety and Hazards

    Benzoic acid poses risks such as skin irritation, eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled. It is harmful to aquatic life. Proper protective measures should be taken during handling .

    Future Directions

    Research on Benzoic acid continues to explore its applications, environmental impact, and potential therapeutic uses. Further investigations may focus on optimizing its safety profile and exploring novel derivatives for various applications.

    properties

    IUPAC Name

    4-[(4-aminophenyl)diazenyl]benzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H11N3O2/c14-10-3-7-12(8-4-10)16-15-11-5-1-9(2-6-11)13(17)18/h1-8H,14H2,(H,17,18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KJNBDJZDRNLJJG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H11N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID9064506, DTXSID201246122, DTXSID801250197
    Record name Benzoic acid, 4-[(4-aminophenyl)azo]-
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    Record name 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid
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    Record name 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid
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    Molecular Weight

    241.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Benzoic acid, 4-[(4-aminophenyl)azo]-

    CAS RN

    6925-48-0, 259199-82-1, 787529-91-3
    Record name 4-[2-(4-Aminophenyl)diazenyl]benzoic acid
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    Record name Benzoic acid, 4-(2-(4-aminophenyl)diazenyl)-
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    Record name 4-(p-Aminophenylazo)benzoic acid
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    Record name Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]-
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    Record name Benzoic acid, 4-[(4-aminophenyl)azo]-
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    Record name 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid
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    Record name 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid
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    Record name p-[(p-aminophenyl)azo]benzoic acid
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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